![molecular formula C11H11NO3 B14726770 1'H-Spiro[1,3-dioxolane-2,5'-quinolin]-2'(3'H)-one CAS No. 6539-13-5](/img/structure/B14726770.png)
1'H-Spiro[1,3-dioxolane-2,5'-quinolin]-2'(3'H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1’H-Spiro[1,3-dioxolane-2,5’-quinolin]-2’(3’H)-one is a complex organic compound that features a spiro linkage between a dioxolane ring and a quinoline moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1’H-Spiro[1,3-dioxolane-2,5’-quinolin]-2’(3’H)-one typically involves the following steps:
Formation of the Dioxolane Ring: This can be achieved through the reaction of a diol with an aldehyde or ketone under acidic conditions.
Spiro Linkage Formation: The spiro linkage is formed by reacting the dioxolane intermediate with a quinoline derivative. This step often requires a catalyst and specific reaction conditions to ensure the correct formation of the spiro linkage.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes mentioned above to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
1’H-Spiro[1,3-dioxolane-2,5’-quinolin]-2’(3’H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of reduced quinoline derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the quinoline moiety, to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Substitution reactions often require the presence of a catalyst and specific reaction conditions, such as elevated temperature or pressure.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction could produce tetrahydroquinoline derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical studies.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of 1’H-Spiro[1,3-dioxolane-2,5’-quinolin]-2’(3’H)-one would depend on its specific application. For example, in a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would vary based on the target and the nature of the interaction.
Vergleich Mit ähnlichen Verbindungen
1’H-Spiro[1,3-dioxolane-2,5’-quinolin]-2’(3’H)-one can be compared with other spiro compounds and quinoline derivatives. Similar compounds include:
Spiro[1,3-dioxolane-2,4’-piperidine]: Another spiro compound with a different heterocyclic moiety.
Quinoline: The parent compound of the quinoline moiety.
Spiro[1,3-dioxolane-2,5’-indoline]: A spiro compound with an indoline moiety instead of quinoline.
The uniqueness of 1’H-Spiro[1,3-dioxolane-2,5’-quinolin]-2’(3’H)-one lies in its specific structural features and the potential for diverse applications arising from the combination of the dioxolane and quinoline rings.
Eigenschaften
CAS-Nummer |
6539-13-5 |
|---|---|
Molekularformel |
C11H11NO3 |
Molekulargewicht |
205.21 g/mol |
IUPAC-Name |
spiro[1,3-dihydroquinoline-5,2'-1,3-dioxolane]-2-one |
InChI |
InChI=1S/C11H11NO3/c13-10-4-3-8-9(12-10)2-1-5-11(8)14-6-7-15-11/h1-3,5H,4,6-7H2,(H,12,13) |
InChI-Schlüssel |
UOVHNJWDGAIWJR-UHFFFAOYSA-N |
Kanonische SMILES |
C1COC2(O1)C=CC=C3C2=CCC(=O)N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Bicyclo[6.1.0]nonane](/img/structure/B14726688.png)

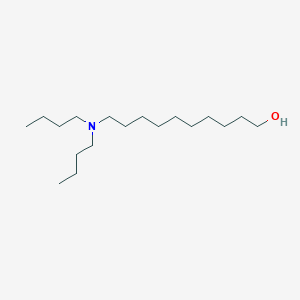
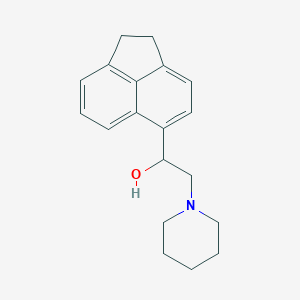
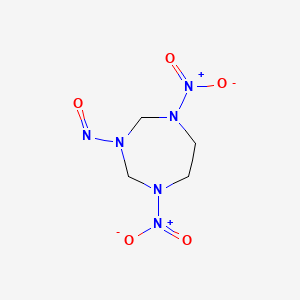

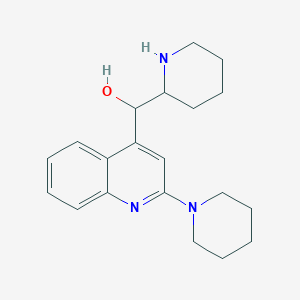
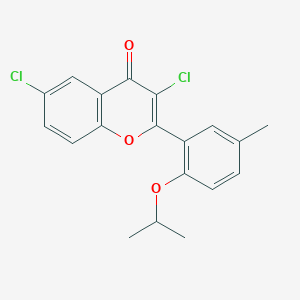
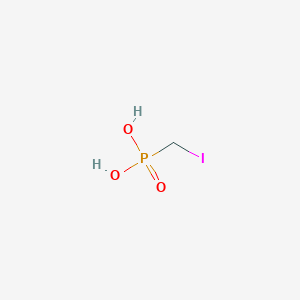
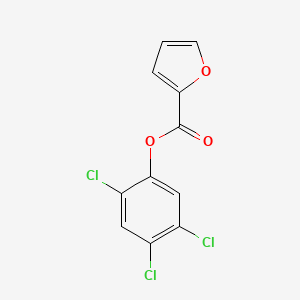
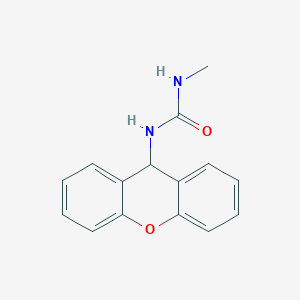
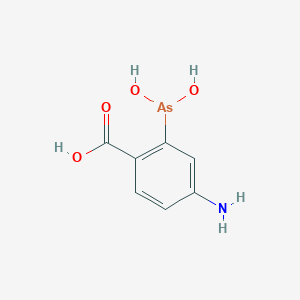
![2-[3-Methyl-4-(2-methylpropyl)piperazin-1-yl]ethanol](/img/structure/B14726757.png)
![3-(3,4-Dimethoxyphenyl)-5-methoxy-8,8-dimethyl-6-(3-methylbut-2-en-1-yl)-4h,8h-pyrano[2,3-f]chromen-4-one](/img/structure/B14726758.png)
